molecular formula C14H16ClN3OS B6443909 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640828-93-7

3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6443909
CAS No.: 2640828-93-7
M. Wt: 309.8 g/mol
InChI Key: IASCLRDGSSORSJ-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further substituted with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloropyridine, 1,3-thiazole, and piperidine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the output and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloro group in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated derivatives or other substituted pyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents for diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The thiazole and piperidine rings can facilitate binding to specific sites, while the chloro and methoxy groups can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}benzene: Similar structure but with a benzene ring instead of pyridine.

    4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine: Lacks the chloro substituent.

    3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}quinoline: Contains a quinoline ring instead of pyridine.

Uniqueness

The presence of both the chloro and methoxy groups on the pyridine ring, along with the thiazole and piperidine rings, gives 3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine unique chemical and biological properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c15-12-9-16-4-1-13(12)19-10-11-2-6-18(7-3-11)14-17-5-8-20-14/h1,4-5,8-9,11H,2-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASCLRDGSSORSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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